N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
4-MORPHOLINOBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinobenzaldehyde moiety linked to a triazine ring substituted with chloro, methyl, and diethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-MORPHOLINOBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of 4-morpholinobenzaldehyde. This intermediate can be synthesized through the reaction of morpholine with benzaldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-MORPHOLINOBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction of the nitro group results in amines .
Scientific Research Applications
4-MORPHOLINOBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-MORPHOLINOBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The triazine ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-MORPHOLINOBENZALDEHYDE
- 4-CHLOROBENZALDEHYDE
- 3-CHLORO-4-METHYLANILINE
- 1,3,5-TRIAZINE DERIVATIVES
Uniqueness
4-MORPHOLINOBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H31ClN8O |
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Molecular Weight |
495.0 g/mol |
IUPAC Name |
6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-4-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H31ClN8O/c1-4-33(5-2)25-30-23(28-20-9-6-18(3)22(26)16-20)29-24(31-25)32-27-17-19-7-10-21(11-8-19)34-12-14-35-15-13-34/h6-11,16-17H,4-5,12-15H2,1-3H3,(H2,28,29,30,31,32)/b27-17+ |
InChI Key |
MQEXIHZLZGEROU-WPWMEQJKSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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